(20S)-5-beta-Pregnane-3alpha,20-diol diacetate
CAS No.: 1174-69-2
Cat. No.: VC21334697
Molecular Formula: C25H40O4
Molecular Weight: 404.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1174-69-2 |
---|---|
Molecular Formula | C25H40O4 |
Molecular Weight | 404.6 g/mol |
IUPAC Name | [(3R,5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-acetyloxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Standard InChI | InChI=1S/C25H40O4/c1-15(28-16(2)26)21-8-9-22-20-7-6-18-14-19(29-17(3)27)10-12-24(18,4)23(20)11-13-25(21,22)5/h15,18-23H,6-14H2,1-5H3/t15-,18+,19+,20-,21+,22-,23-,24-,25+/m0/s1 |
Standard InChI Key | VDZDKQBSTYNFGG-BNPPXZMESA-N |
Isomeric SMILES | C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)C)OC(=O)C |
SMILES | CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)OC(=O)C |
Canonical SMILES | CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)OC(=O)C |
Chemical Identity and Structure
(20S)-5-beta-Pregnane-3alpha,20-diol diacetate (CAS: 1174-69-2) is a steroid derivative with a molecular formula of C25H40O4 and a molecular weight of 404.58 g/mol . The compound is characterized by its pregnane skeleton with specific stereochemistry, including a 5-beta orientation and alpha-positioned hydroxyl groups at the 3 and 20 positions, both of which are acetylated . The IUPAC name for this compound is [(3R,5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-acetyloxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate .
Synonyms and Alternative Nomenclature
The compound is known by several synonyms in the scientific literature:
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Pregnandiol diacetate
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5β-Pregnan-3α,20α-diol diacetate
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(3α,5β,20S)-Pregnane-3,20-diol Diacetate
Physical and Chemical Properties
Table 1 provides a comprehensive overview of the physical and chemical properties of (20S)-5-beta-Pregnane-3alpha,20-diol diacetate.
Biological Significance
Metabolic Pathways
(20S)-5-beta-Pregnane-3alpha,20-diol diacetate holds significant importance in steroid metabolism, particularly as a metabolite of progesterone. Research has established that it represents an end product or metabolite of progesterone metabolism in humans, monkeys, and rabbits . The compound is part of the complex network of steroid metabolism, where progesterone undergoes various transformations to yield different metabolites with distinct biological activities.
Role in Reproductive Physiology
Research Findings
Placental Production in Ruminants
Research has identified 5-beta-pregnane-3-alpha,20-alpha-diol (the non-acetylated form of our compound of interest) as a major product of progesterone metabolism by the goat placenta in vitro . The concentration of this steroid has been measured by radio-immunoassay in the peripheral circulation during pregnancy, revealing an interesting pattern of fluctuation throughout gestation .
Metabolism Studies
Studies on progesterone metabolism have provided insights into the formation and role of 5-beta-pregnane-3-alpha,20-diol and its derivatives. Research has demonstrated that the metabolism of progesterone proceeds mainly to several key metabolites, including (20S)-20-hydroxy-pregn-4-ene-3-one, (20S)-20-hydroxy-5α-pregnane-3-one, and (20S)-5α-pregnane-3α,20-diol .
Table 2 presents a comparison of plasma concentrations of 5-beta-pregnane-3-alpha,20-alpha-diol at different stages of pregnancy in goats.
Stage of Pregnancy | Plasma Concentration (nmol/l) | Notes |
---|---|---|
Nonpregnant/Anoestrous | <6 | Baseline level |
First month | <6 | No significant change |
Day 45-112 | Progressively increasing | Beginning of significant elevation |
Days 112-142 | 78-94 | Peak concentration |
Pre-term | Declining | Reduction before birth |
Manufacturer | Product Number | Product Description | CAS Number | Packaging | Price (USD) | Updated |
---|---|---|---|---|---|---|
TRC | P705215 | (3α,5β,20S)-Pregnane-3,20-diol Diacetate | 1174-69-2 | 2.5mg | $105 | 2021-12-16 |
AK Scientific | 1721CP | (20S)-5-beta-Pregnane-3alpha,20-diol diacetate | 1174-69-2 | 2mg | $198 | 2021-12-16 |
Biosynth Carbosynth | FP65636 | Pregnandiol diacetate | 1174-69-2 | 10mg | $450 | 2021-12-16 |
Biosynth Carbosynth | FP65636 | Pregnandiol diacetate | 1174-69-2 | 25mg | $1000 | 2021-12-16 |
American Custom Chemicals Corporation | SHG0020491 | PREGNANEDIOL DIACETATE 95.00% | 1174-69-2 | 5MG | $452.61 | 2021-12-16 |
The compound is typically supplied as a neat solid, shipped at room temperature, and should be stored appropriately according to the manufacturer's recommendations for maximum stability .
Related Compounds
Parent Compound and Metabolites
(20S)-5-beta-Pregnane-3alpha,20-diol diacetate is directly related to pregnanediol (5β-Pregnane-3α,20α-diol, CAS: 80-92-2), which is its non-acetylated parent compound . Pregnanediol is an inactive metabolite of progesterone formed by reduction at the C5, C3, and C20 positions . It features two hydroxyl groups at the 3-alpha and 20-alpha positions, which are the sites of acetylation in our compound of interest .
Pregnanediol is detectable in urine after ovulation and is found in significant quantities in the urine during pregnancy, making it a valuable biomarker for reproductive function and pregnancy monitoring .
Structurally Related Compounds
Several compounds share structural similarities with (20S)-5-beta-Pregnane-3alpha,20-diol diacetate, including:
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5-beta-pregnane-3-alpha,20-beta-diol (CAS: 80-91-1) - A stereoisomer differing in the configuration at C20
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5-alpha-Pregnan-3-beta,20-alpha-diol disulfate (HMDB0094650) - A sulfated derivative with different stereochemistry at C5 and C3
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(20S)-pregnane-3alpha,20-diol (CAS: 28818-70-4) - A related compound lacking the specific 5-beta configuration
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